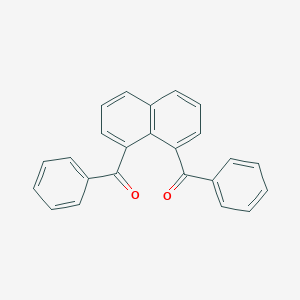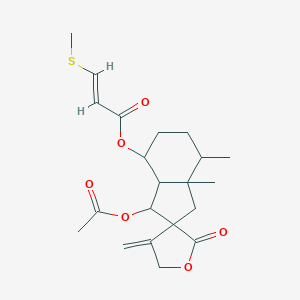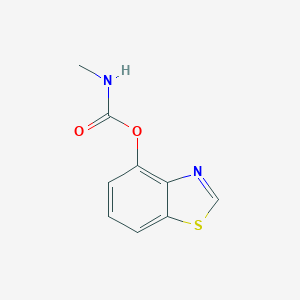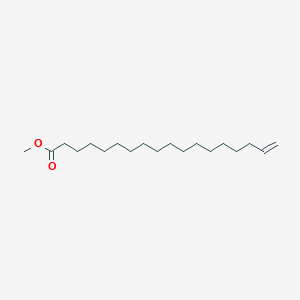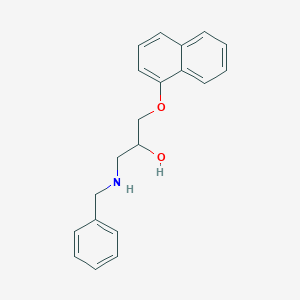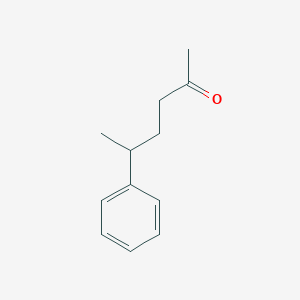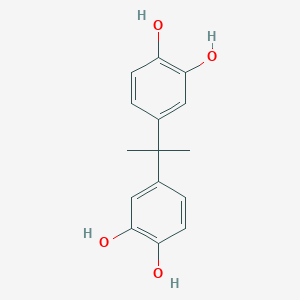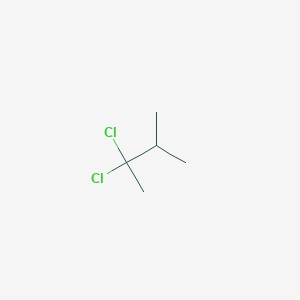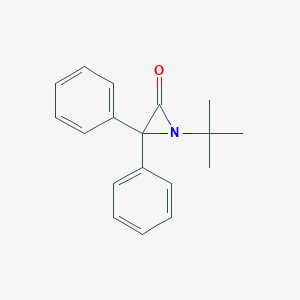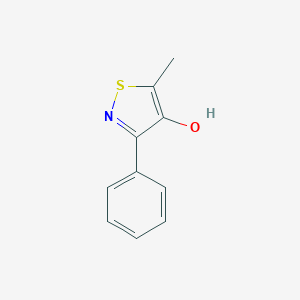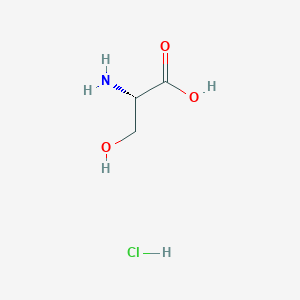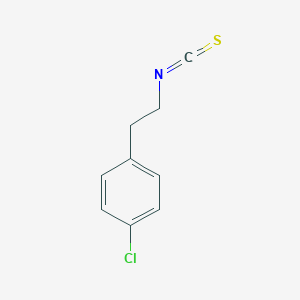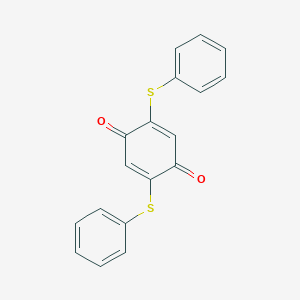
2,5-Bis(phenylthio)-p-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(phenylthio)-p-benzoquinone (BPT) is a synthetic compound that has gained attention in the scientific community due to its unique properties. BPT is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. In
Wirkmechanismus
2,5-Bis(phenylthio)-p-benzoquinone acts as a redox-active molecule by undergoing reversible two-electron transfer reactions. The mechanism of action of 2,5-Bis(phenylthio)-p-benzoquinone involves the transfer of electrons between the 2,5-Bis(phenylthio)-p-benzoquinone molecule and other molecules in the system. This electron transfer can result in the formation of radical species, which can then participate in further chemical reactions.
Biochemische Und Physiologische Effekte
2,5-Bis(phenylthio)-p-benzoquinone has been shown to have various biochemical and physiological effects. 2,5-Bis(phenylthio)-p-benzoquinone has been found to have antioxidant properties, which can protect cells from oxidative stress. 2,5-Bis(phenylthio)-p-benzoquinone has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone has been shown to have anticancer properties, which can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Bis(phenylthio)-p-benzoquinone has several advantages as a research tool. 2,5-Bis(phenylthio)-p-benzoquinone is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to using 2,5-Bis(phenylthio)-p-benzoquinone in lab experiments. 2,5-Bis(phenylthio)-p-benzoquinone can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 2,5-Bis(phenylthio)-p-benzoquinone can be unstable in certain conditions, which can affect the reliability of experimental results.
Zukünftige Richtungen
There are several future directions for research involving 2,5-Bis(phenylthio)-p-benzoquinone. One area of research is the development of new organic electronic devices that use 2,5-Bis(phenylthio)-p-benzoquinone as a redox-active material. Another area of research is the development of new electrochemical biosensors that use 2,5-Bis(phenylthio)-p-benzoquinone as a redox mediator. Additionally, there is potential for 2,5-Bis(phenylthio)-p-benzoquinone to be used in the development of new anticancer therapies, as well as in the treatment of other diseases that involve oxidative stress and inflammation.
Conclusion
In conclusion, 2,5-Bis(phenylthio)-p-benzoquinone is a synthetic compound that has gained attention in the scientific community due to its unique properties. 2,5-Bis(phenylthio)-p-benzoquinone is a redox-active molecule that can undergo reversible two-electron transfer reactions, making it a useful tool in various research applications. 2,5-Bis(phenylthio)-p-benzoquinone has been extensively studied for its applications in organic electronics, electrochemical biosensors, and anticancer therapies. While there are some limitations to using 2,5-Bis(phenylthio)-p-benzoquinone in lab experiments, there is potential for 2,5-Bis(phenylthio)-p-benzoquinone to be used in various future research directions.
Synthesemethoden
2,5-Bis(phenylthio)-p-benzoquinone can be synthesized through a multi-step process that involves the reaction of p-benzoquinone with thiophenol. The reaction is carried out in the presence of a catalytic amount of copper (I) iodide, which facilitates the formation of the desired product. The final product is obtained through a purification process that involves recrystallization from a solvent.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(phenylthio)-p-benzoquinone has been extensively studied for its applications in various scientific research areas. One of the most prominent applications of 2,5-Bis(phenylthio)-p-benzoquinone is in the field of organic electronics. 2,5-Bis(phenylthio)-p-benzoquinone has been used as a redox-active material in organic electronic devices, such as organic solar cells and organic field-effect transistors. 2,5-Bis(phenylthio)-p-benzoquinone has also been used as a redox mediator in electrochemical biosensors, which can be used for the detection of various biomolecules.
Eigenschaften
CAS-Nummer |
17058-53-6 |
|---|---|
Produktname |
2,5-Bis(phenylthio)-p-benzoquinone |
Molekularformel |
C18H12O2S2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2,5-bis(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12H |
InChI-Schlüssel |
CQBMMTIVMOJHSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=CC=C3 |
Andere CAS-Nummern |
17058-53-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



